molecular formula C19H20BrNO3 B2833975 N-(4-bromo-3-methylphenyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide CAS No. 733763-20-7

N-(4-bromo-3-methylphenyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide

Cat. No. B2833975
CAS RN: 733763-20-7
M. Wt: 390.277
InChI Key: XIDAYVOWAUDQKV-UHFFFAOYSA-N
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Description

N-(4-bromo-3-methylphenyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide is a useful research compound. Its molecular formula is C19H20BrNO3 and its molecular weight is 390.277. The purity is usually 95%.
BenchChem offers high-quality N-(4-bromo-3-methylphenyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-bromo-3-methylphenyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Anti-inflammatory Applications

One study highlights the synthesis of novel compounds having anti-inflammatory activity, including derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide. These compounds were synthesized and assayed for anti-inflammatory activity, with several showing significant effects. This suggests potential applications in developing new anti-inflammatory drugs (K. Sunder & Jayapal Maleraju, 2013).

Chemical Synthesis and Characterization

Another study involves the chemical synthesis and characterization of related compounds, emphasizing methodologies that could be applicable to the synthesis of N-(4-bromo-3-methylphenyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide. This includes reactions of brominated benzolactone/lactam with other compounds, leading to various products depending on the reaction conditions and the reagents used. Such research showcases the complexity and versatility of organic synthesis techniques in creating compounds with potential pharmaceutical applications (Richard Kammel et al., 2015).

Applications in Drug Synthesis

Research on the Lewis Acid-Catalyzed Synthesis of Benzofurans from acrolein dimer and 1,3-dicarbonyl compounds demonstrates a method that could potentially be applied in the synthesis or modification of N-(4-bromo-3-methylphenyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide. This synthesis pathway is significant for the production of commercial drug molecules, highlighting the importance of such compounds in pharmaceutical development (Wenbo Huang et al., 2019).

Role in Modulating Biological Processes

A study on the role of orexin-1 receptor mechanisms on compulsive food consumption in a model of binge eating in female rats showcases the potential biological targets and effects of related compounds. While not directly related to N-(4-bromo-3-methylphenyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide, the research provides insight into how similar compounds could be used to modulate biological processes and treat conditions like eating disorders (L. Piccoli et al., 2012).

properties

IUPAC Name

N-(4-bromo-3-methylphenyl)-2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrNO3/c1-12-9-14(7-8-15(12)20)21-17(22)11-23-16-6-4-5-13-10-19(2,3)24-18(13)16/h4-9H,10-11H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIDAYVOWAUDQKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)COC2=CC=CC3=C2OC(C3)(C)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromo-3-methylphenyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide

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